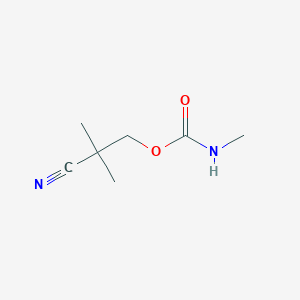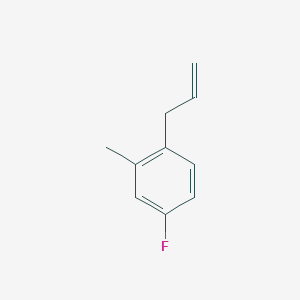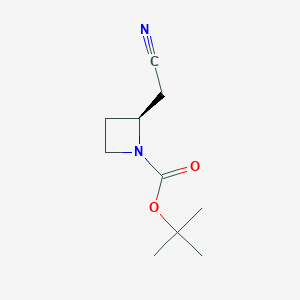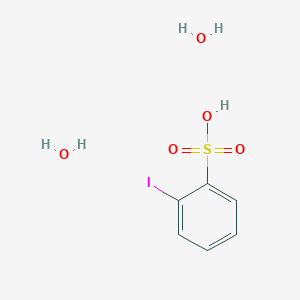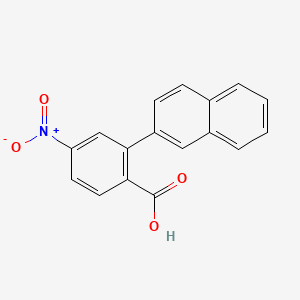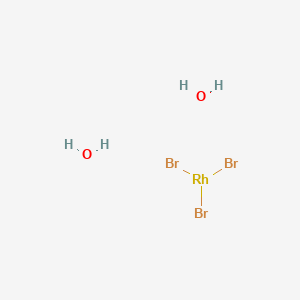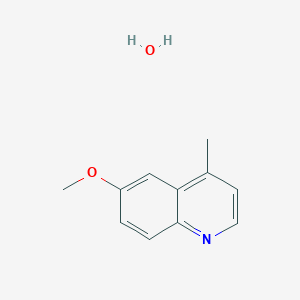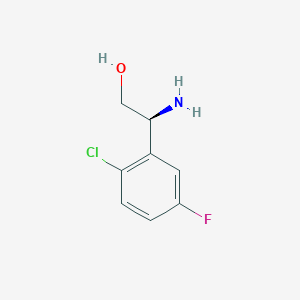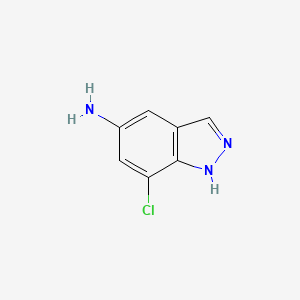
1,4-Benzodioxan-2,3-dione, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxan-2,3-dione, 98%, also known as p-benzoquinone, is a synthetic organic compound that has been used in numerous scientific research applications. It is a highly reactive and versatile compound, and has been used to synthesize a variety of organic molecules. In addition to its use in synthetic organic chemistry, 1,4-benzodioxan-2,3-dione has been used in biochemical and physiological research to study enzyme-catalyzed reactions and other biological processes. The aim of
科学研究应用
1,4-Benzodioxan-2,3-dione, 98%, has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of organic molecules, such as esters, amines, and amides. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 1,4-benzodioxan-2,3-dione has been used in the catalytic oxidation of alcohols, the oxidation of aldehydes, and the oxidation of primary and secondary alcohols.
作用机制
The mechanism of action of 1,4-benzodioxan-2,3-dione is not well understood. However, it is believed to act as an oxidizing agent, which can oxidize a variety of organic compounds. It is also believed to act as a catalyst, which can facilitate the oxidation of alcohols, aldehydes, and primary and secondary alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-benzodioxan-2,3-dione are not well understood. However, it has been shown to be toxic to a variety of organisms, including bacteria, yeast, and fungi. It has also been shown to be toxic to fish, causing death at high concentrations. In addition, it has been shown to be toxic to human cells in vitro, causing cell death at high concentrations.
实验室实验的优点和局限性
1,4-Benzodioxan-2,3-dione, 98%, has several advantages and limitations for lab experiments. One advantage is that it is a highly reactive and versatile compound, which can be used in a variety of synthetic organic chemistry reactions. Another advantage is that it is a relatively inexpensive compound, which makes it attractive for use in laboratory experiments. However, there are several limitations to its use. It is toxic to a variety of organisms, including bacteria, yeast, and fungi. It is also toxic to human cells in vitro, which limits its use in certain types of experiments. In addition, it is not soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
The potential future directions for 1,4-benzodioxan-2,3-dione, 98%, are numerous. It could be used in the development of new synthetic organic molecules, such as polymers, esters, amines, and amides. It could also be used in the development of new catalysts for organic reactions, such as the oxidation of alcohols, aldehydes, and primary and secondary alcohols. Additionally, it could be used in the development of new biochemical and physiological assays to study enzyme-catalyzed reactions and other biological processes. Finally, it could be used in the development of new drugs and therapies for a variety of diseases.
合成方法
1,4-Benzodioxan-2,3-dione, 98%, is synthesized from the reaction of 4-hydroxybenzoic acid and hydroxylamine in the presence of a base catalyst. The reaction is typically carried out in aqueous solution at a temperature of 40-50°C. The reaction yields a mixture of 1,4-benzodioxan-2,3-dione and 4-hydroxybenzohydrazide, which can be further purified by crystallization. Other methods of synthesis include the reaction of p-nitrobenzoic acid and hydroxylamine, as well as the reaction of p-chlorobenzoic acid and hydroxylamine.
属性
IUPAC Name |
1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECNLMBVTZYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609809 |
Source


|
| Record name | 1,4-Benzodioxine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxine-2,3-dione | |
CAS RN |
16536-36-0 |
Source


|
| Record name | 1,4-Benzodioxine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


